molecular formula C10H14 B1294625 4-Ethyl-m-xylene CAS No. 874-41-9

4-Ethyl-m-xylene

Cat. No.: B1294625
CAS No.: 874-41-9
M. Wt: 134.22 g/mol
InChI Key: MEMBJMDZWKVOTB-UHFFFAOYSA-N
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Description

. It is a derivative of benzene, characterized by the presence of an ethyl group and two methyl groups attached to the benzene ring. This compound is commonly used in organic synthesis and various industrial applications.

Biochemical Analysis

Biochemical Properties

1-Ethyl-2,4-dimethylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in the metabolism of aromatic hydrocarbons. It is known to interact with cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. These interactions often result in the formation of hydroxylated metabolites, which can further undergo conjugation reactions to form more water-soluble compounds for excretion .

Cellular Effects

The effects of 1-ethyl-2,4-dimethylbenzene on various cell types and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 1-ethyl-2,4-dimethylbenzene has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, it can disrupt cellular metabolism by interfering with the normal function of mitochondria, leading to changes in energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 1-ethyl-2,4-dimethylbenzene exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to cytochrome P450 enzymes, leading to the formation of reactive oxygen species (ROS) during the oxidation process . These ROS can cause damage to cellular components, including lipids, proteins, and DNA, resulting in cellular dysfunction and apoptosis. Additionally, 1-ethyl-2,4-dimethylbenzene can act as an enzyme inhibitor, affecting the activity of enzymes involved in detoxification processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-2,4-dimethylbenzene can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 1-ethyl-2,4-dimethylbenzene in in vitro and in vivo studies has been associated with chronic oxidative stress and persistent alterations in cellular function .

Dosage Effects in Animal Models

The effects of 1-ethyl-2,4-dimethylbenzene vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in cellular metabolism . At high doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of reactive metabolites and the overwhelming of detoxification pathways . Threshold effects have been observed, where adverse effects become more pronounced beyond a certain dosage level .

Metabolic Pathways

1-Ethyl-2,4-dimethylbenzene is involved in several metabolic pathways, primarily those related to the metabolism of aromatic hydrocarbons. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can then undergo conjugation reactions with glucuronic acid or sulfate to form more water-soluble compounds for excretion . These metabolic pathways are crucial for the detoxification and elimination of 1-ethyl-2,4-dimethylbenzene from the body .

Transport and Distribution

Within cells and tissues, 1-ethyl-2,4-dimethylbenzene is transported and distributed through passive diffusion and interactions with transport proteins . It can accumulate in lipid-rich tissues due to its hydrophobic nature, leading to higher concentrations in organs such as the liver and adipose tissue . The compound’s distribution is influenced by its lipophilicity and the presence of binding proteins that facilitate its transport across cellular membranes .

Subcellular Localization

The subcellular localization of 1-ethyl-2,4-dimethylbenzene is primarily within the endoplasmic reticulum, where cytochrome P450 enzymes are located . This localization is essential for the compound’s metabolism and the generation of reactive metabolites. Additionally, 1-ethyl-2,4-dimethylbenzene can affect the function of mitochondria by inducing oxidative stress and disrupting mitochondrial membrane integrity . Targeting signals and post-translational modifications may also play a role in directing the compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyl-m-xylene can be synthesized through several methods, including Friedel-Crafts alkylation. In this process, benzene reacts with ethyl chloride and aluminum chloride (AlCl3) as a catalyst to form ethylbenzene. Subsequent methylation of ethylbenzene using methyl chloride and AlCl3 yields 1-ethyl-2,4-dimethylbenzene .

Industrial Production Methods: Industrial production of 1-ethyl-2,4-dimethylbenzene typically involves catalytic reforming of petroleum fractions. This method allows for the efficient production of aromatic hydrocarbons, including 1-ethyl-2,4-dimethylbenzene, from naphtha feedstocks .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-m-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Ethyl-m-xylene has several applications in scientific research:

Comparison with Similar Compounds

  • 1,3-Dimethyl-4-ethylbenzene
  • 2,4-Dimethyl-1-ethylbenzene
  • 4-Ethyl-m-xylene

Comparison: this compound is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different boiling points, melting points, and reactivity in electrophilic aromatic substitution reactions .

Properties

IUPAC Name

1-ethyl-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-4-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMBJMDZWKVOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061246
Record name 1,3-Dimethyl-4-ethylbenzene
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Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Dimethyl-4-ethylbenzene
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CAS No.

874-41-9
Record name 1,3-Dimethyl-4-ethylbenzene
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Record name Benzene, 1-ethyl-2,4-dimethyl-
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Record name 1-Ethyl-2,4-dimethylbenzene
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Record name Benzene, 1-ethyl-2,4-dimethyl-
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Record name 1,3-Dimethyl-4-ethylbenzene
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Record name 4-ethyl-m-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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